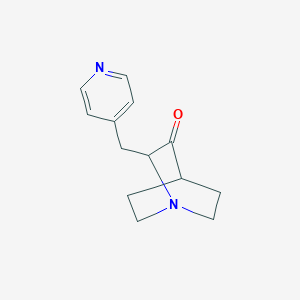
Methyl 2,3,4-tri-O-methyl-a-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is a glycosylation compound, primarily used in the synthesis of glycosides and glycoconjugates . Its distinct chemical structure makes it a valuable compound in various scientific research fields, including drug delivery systems and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside typically involves the methylation of α-D-glucopyranoside. The process includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production methods for Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides.
Aplicaciones Científicas De Investigación
Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is widely used in scientific research due to its role in glycosylation processes. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of various glycosylated products.
Mecanismo De Acción
The mechanism of action of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases to transfer glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoconjugates and glycoproteins .
Comparación Con Compuestos Similares
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
Comparison: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is unique due to its methylation pattern, which provides specific reactivity and stability compared to its benzylated and benzoylated counterparts. The acetylated derivative, Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, has different solubility and reactivity properties, making it suitable for different applications .
Propiedades
Fórmula molecular |
C10H20O6 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetramethoxyoxan-2-yl]methanol |
InChI |
InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1 |
Clave InChI |
JHDALIZZECJEBZ-SPFKKGSWSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)OC)CO |
SMILES canónico |
COC1C(OC(C(C1OC)OC)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride](/img/structure/B12836578.png)



![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)





